![molecular formula C14H18BrFN2O3S B4429263 N-(4-bromo-2-fluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4429263.png)
N-(4-bromo-2-fluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds like N-(4-bromo-2-fluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide often involves complex chemical reactions that can include nucleophilic substitution, amidation, and sulfonation processes. For example, the synthesis of similar piperidine derivatives involves multiple steps starting from basic piperidine structures, which are then functionalized with various substituents through reactions with halides, sulfonyl chlorides, or other reagents to introduce bromo, fluoro, and sulfonyl groups into the molecule (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperidine ring, a sulfonyl group, and halogenated aromatic rings. These features are crucial for the compound's reactivity and interactions with biological targets. The steric and electronic effects of the substituents influence the compound's conformation and its potential binding affinity to receptors or enzymes. Crystallographic studies on similar compounds reveal that these molecules can adopt specific conformations that are significant for their biological activity and interactions (Shalaby et al., 2014).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O3S/c1-2-22(20,21)18-7-5-10(6-8-18)14(19)17-13-4-3-11(15)9-12(13)16/h3-4,9-10H,2,5-8H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBAMOFPQDWIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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